molecular formula C15H17NO2 B2530622 3-Ethyl-2-propylquinoline-4-carboxylic acid CAS No. 380346-48-5

3-Ethyl-2-propylquinoline-4-carboxylic acid

Cat. No. B2530622
CAS RN: 380346-48-5
M. Wt: 243.306
InChI Key: UVUBXMWGFOOGNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives is a topic of interest in several papers. For instance, Paper describes the structural modification of a quinazoline derivative leading to a new compound with antiallergy activity. The synthesis involves the condensation of substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations. Similarly, Paper outlines a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives from commercially available 2-aminobenzoic acids, involving the conversion to isatoic anhydrides and subsequent reaction with the sodium enolate of ethyl acetoacetate.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. Paper suggests that the presence of a carboxylic acid moiety at the 2 position of the quinoline ring affords optimal potency for antiallergy activity. Moreover, esters are preferred for good oral absorption. Paper discusses the conversion of a quinoline derivative to a thieno[3,4-b]quinoline derivative, indicating the structural flexibility and potential for creating diverse heterocyclic compounds.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions that are essential for their functionalization. Paper describes the synthesis of a thioxoisoquinoline derivative and its subsequent alkylation, demonstrating the reactivity of these compounds. Paper presents a synthetic approach to 3-hydroxyquinoline-4-carboxylic acids containing an ethynyl moiety, involving Sonogashira cross-coupling and the Pfitzinger reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their functional groups and molecular structure. Paper studies the behavior of chloro-hydroxyquinoline carboxylic acids under esterification conditions, which is relevant for understanding the reactivity and stability of these compounds. The physicochemical properties of newly synthesized quinoline structures with ethynyl groups are investigated in Paper , highlighting the importance of these properties in the development of pharmaceutical agents.

Scientific Research Applications

Applications in Catalysis and Synthesis

3-Ethyl-2-propylquinoline-4-carboxylic acid, as part of the broader quinoline family, has been referenced in several studies focusing on synthesis and catalysis. For instance, the use of halogen-free, reusable Bronsted acidic ionic liquid catalysts for synthesizing quinoline derivatives highlights the importance of eco-friendly and efficient methods in organic synthesis (Khaligh, 2014). Additionally, a two-step synthesis process for ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives emphasizes the significance of efficient and convenient synthesis routes in the development of quinoline derivatives, which are crucial for various applications, including material science and pharmaceuticals (Jentsch et al., 2018).

Role in Biological Activities

Quinoline derivatives, including those structurally related to 3-Ethyl-2-propylquinoline-4-carboxylic acid, have been investigated for their biological activities. A study on the synthesis of new types of halomethylquinoline and its synthetic applications in creating novel quinoline derivatives reveals their potential in medicinal chemistry, particularly highlighting their anti-tubercular and anti-bacterial activities (Li et al., 2019). Another study elaborates on the antibacterial properties of quinoline-3-carboxylates, providing insights into their applications in addressing bacterial infections (Krishnakumar et al., 2012).

Applications in Drug Discovery

The significance of quinoline derivatives in drug discovery is further evidenced by their use in synthesizing compounds with potential anticancer properties. A study on the synthesis of quinoline-3-carboxylic acid derivatives and their evaluation against the breast cancer MCF-7 cell line underlines the critical role of these compounds in developing new therapeutic agents (Gaber et al., 2021).

Safety and Hazards

The safety information for 3-Ethyl-2-propylquinoline-4-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-ethyl-2-propylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-7-12-10(4-2)14(15(17)18)11-8-5-6-9-13(11)16-12/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUBXMWGFOOGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=C1CC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2-propylquinoline-4-carboxylic acid

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